molecular formula C8H15ClN2O B2866659 4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride CAS No. 2378502-40-8

4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride

Cat. No. B2866659
CAS RN: 2378502-40-8
M. Wt: 190.67
InChI Key: VGLAAXVOZXWEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride . It is a complex organic compound with potential applications in various fields.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Azabicyclo[2.2.2]octan-3-one derivatives have been used for treating cancer tumors .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, UPLC . These techniques provide detailed information about the molecular structure and the functional groups present in the compound.


Chemical Reactions Analysis

Amines, such as the one present in this compound, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo reactions with ketones and aldehydes to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .

Scientific Research Applications

Conformational Studies

  • Conformational Dependence of Spin Coupling Constants : The compound has been used to study the conformational dependence of spin coupling constants in specific chemical environments (Berger, 1978).

Synthetic Chemistry Applications

  • Synthesis of Nitroso Compounds : It serves as an intermediate in the synthesis of nitroso compounds, demonstrating its utility in improving yields and reducing production costs (Dong Hai-chang, 2011).
  • Host-Guest Complexation Studies : The compound's derivatives have been used to assess substituent effects on the kinetics and thermodynamics of host-guest complexation (Zhang et al., 2002).
  • Synthesis of Bicyclic Gamma-Lactams : It plays a role in the synthesis of novel bicyclic gamma-lactams, highlighting its importance in pharmaceutical and organic synthesis (Dekeukeleire et al., 2009).

Pharmacological Research

  • Investigating Serotonin Receptors : A derivative of the compound has been identified as a potent antagonist of the substance P (NK1) receptor, indicating its potential in neurological research (Snider et al., 1991).
  • Antiarrhythmic and Anesthetic Properties : Some derivatives have shown antiarrhythmic activity in animals, as well as surface and infiltration anesthesia, hinting at its potential in cardiovascular and anesthetic applications (Longobardi et al., 1980).

Antiprotozoal Activities

  • Against Trypanosoma and Plasmodium : Derivatives have been tested for activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting its potential use in treating protozoal infections (Weis et al., 2008).

properties

IUPAC Name

4-(aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-5-8-3-1-6(2-4-8)10-7(8)11;/h6H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAAXVOZXWEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC2=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.